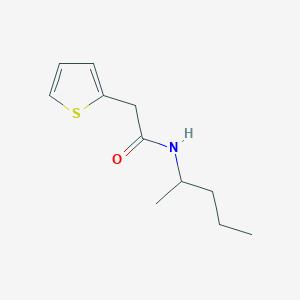![molecular formula C21H17BrN2O3 B6045377 N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B6045377.png)
N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide, also known as BRD0705, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This molecule has been found to have a high affinity for its target protein and has shown promising results in preclinical studies.
Mecanismo De Acción
N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide inhibits the activity of a specific protein by binding to a specific site on the protein. This binding prevents the protein from functioning properly, leading to a reduction in the activity of the protein and the associated disease.
Biochemical and Physiological Effects:
N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide has been shown to have a significant effect on the activity of the target protein, leading to a reduction in the associated disease. The molecule has also been found to have a low toxicity profile, making it a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide is its high affinity for its target protein, which allows for a lower concentration of the molecule to be used in experiments. However, the molecule has a low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide, including:
1. Further optimization of the synthesis process to improve yields and purity of the final product.
2. Investigation of the potential therapeutic applications of N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide in other diseases.
3. Study of the pharmacokinetics and pharmacodynamics of N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide in vivo.
4. Development of analogs of N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide with improved properties.
5. Investigation of the potential synergistic effects of N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide with other drugs.
Conclusion:
N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide is a promising small molecule inhibitor that has shown potential therapeutic applications in various diseases. The molecule has a high affinity for its target protein and has a low toxicity profile, making it a promising candidate for drug development. Further research is needed to fully understand the potential of N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide and to optimize its properties for use in clinical settings.
Métodos De Síntesis
The synthesis of N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide involves several steps, including the preparation of the starting materials and the coupling of the intermediate products. The final product is obtained through a purification process that involves column chromatography and recrystallization. The synthesis of N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide has been optimized to ensure high yields and purity of the final product.
Aplicaciones Científicas De Investigación
N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The molecule has been found to inhibit the activity of a specific protein that is involved in these diseases, making it a promising candidate for drug development.
Propiedades
IUPAC Name |
N-[(E)-1-(4-bromophenyl)-3-(furan-2-ylmethylamino)-3-oxoprop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c22-17-10-8-15(9-11-17)13-19(21(26)23-14-18-7-4-12-27-18)24-20(25)16-5-2-1-3-6-16/h1-13H,14H2,(H,23,26)(H,24,25)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZUBTSDXNZPKA-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3,4-dimethoxyphenyl)sulfonyl]-4-isopropylpiperazine hydrochloride](/img/structure/B6045295.png)
![N-[3-(ethoxymethyl)-4-methoxybenzyl]-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6045296.png)
![ethyl 2-[(4-methoxy-3-nitrobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B6045297.png)
![1-methyl-3-{[2-(3-methylphenyl)-1-pyrrolidinyl]carbonyl}-1H-pyrazole](/img/structure/B6045300.png)

![N-({[3-(trifluoromethyl)phenyl]amino}carbonyl)isoleucine](/img/structure/B6045314.png)
![N-{[2-(ethylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-N-methyl-1-(2-thienyl)ethanamine](/img/structure/B6045321.png)
![2-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6045342.png)
![4-(4-methylbenzyl)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-2-piperazinone](/img/structure/B6045349.png)
![5-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-3-(1-phenylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6045358.png)
![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B6045362.png)
![11-[4-(methylthio)benzyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B6045369.png)
![N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-1-propyl-4-piperidinamine](/img/structure/B6045374.png)
![1-{1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinyl}-4-(2-methylphenyl)piperazine](/img/structure/B6045412.png)